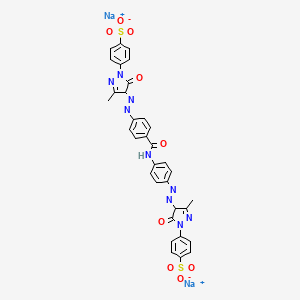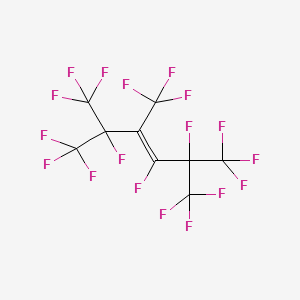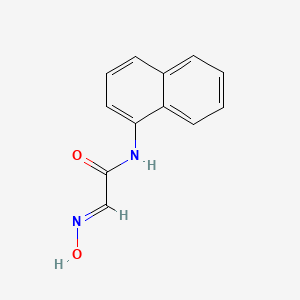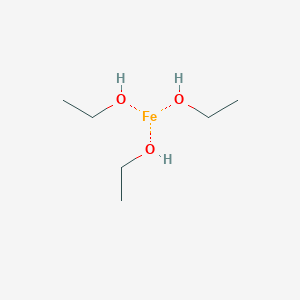
Iron(III) ethoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(III) ethoxide, also known as ferric ethoxide, is a chemical compound with the formula Fe(C₂H₅O)₃. It is a yellowish-brown solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of various iron-containing materials and has applications in both academic research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Iron(III) ethoxide can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction typically proceeds as follows:
FeCl3+3NaOEt→Fe(OEt)3+3NaCl
The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This involves the hydrolysis and condensation of iron(III) alkoxides in the presence of water and an alcohol solvent. The process is typically catalyzed by ammonia, leading to the formation of this compound as a precursor for various iron oxide materials .
化学反应分析
Types of Reactions: Iron(III) ethoxide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol.
Oxidation: Can be oxidized to form iron(III) oxide.
Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Various organic ligands or alkoxides can be used in an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Iron(III) hydroxide and ethanol.
Oxidation: Iron(III) oxide.
Substitution: Various iron(III) alkoxides or iron-organic complexes.
科学研究应用
Iron(III) ethoxide has a wide range of applications in scientific research:
作用机制
The mechanism by which iron(III) ethoxide exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of iron oxide materials, which can interact with various molecular targets and pathways. For example, in drug delivery applications, iron(III)-doped silica nanoshells can degrade in the presence of iron chelating agents, releasing the encapsulated drug .
相似化合物的比较
Iron(III) chloride (FeCl₃): Used in similar applications but differs in its reactivity and solubility.
Iron(III) nitrate (Fe(NO₃)₃): Another iron(III) compound with different solubility and reactivity properties.
Iron(III) acetylacetonate (Fe(acac)₃): Used as a precursor for iron oxide nanoparticles but has different ligand properties.
Uniqueness: Iron(III) ethoxide is unique in its ability to act as a versatile precursor for various iron-containing materials. Its solubility in organic solvents and reactivity with water and other ligands make it particularly useful in sol-gel processes and the synthesis of iron oxide nanoparticles .
属性
分子式 |
C6H18FeO3 |
|---|---|
分子量 |
194.05 g/mol |
IUPAC 名称 |
ethanol;iron |
InChI |
InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |
InChI 键 |
ZFSQRSOTOXERMJ-UHFFFAOYSA-N |
规范 SMILES |
CCO.CCO.CCO.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


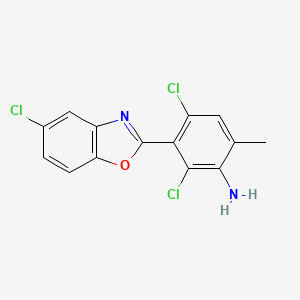

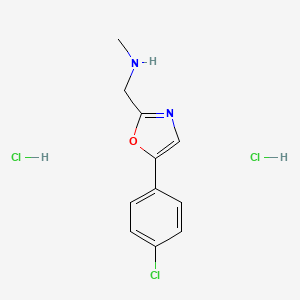
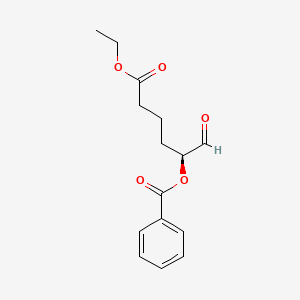
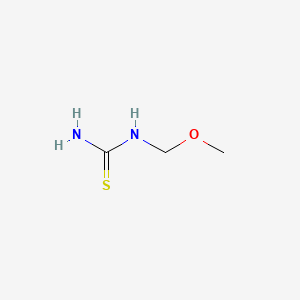
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)


![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

